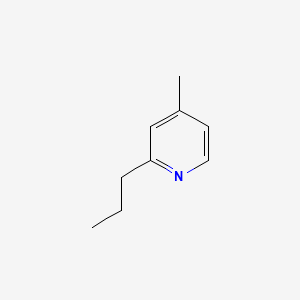

4-Methyl-2-propylpyridine

Description

Context within Heterocyclic Chemistry Research

Heterocyclic compounds are a cornerstone of organic chemistry, with applications spanning pharmaceuticals, agrochemicals, and veterinary products. uou.ac.in Many essential molecules for life, such as various vitamins, hormones, and antibiotics, feature heterocyclic structures. uou.ac.in Within this large family, unsaturated six-membered nitrogen heterocycles like pyridine (B92270) are noted for their stable aromatic rings. msu.edu

The study of pyridines is a significant subfield of heterocyclic research. The parent compound, pyridine, can be considered an analogue of benzene (B151609) where a C-H group is replaced by a nitrogen atom. This substitution has profound effects on the molecule's electronic properties, reactivity, and basicity. The presence of the nitrogen atom and the potential for substitution at various positions on the ring make pyridines exceptionally versatile building blocks in synthetic chemistry. nih.govnih.govacs.org Research into pyridine derivatives is extensive, exploring their synthesis, functionalization, and application in creating complex molecular architectures. elsevierpure.combohrium.com

Role of Substituted Pyridines in Advanced Chemical Synthesis and Materials Science Precursors

Substituted pyridines are fundamental components in the design and synthesis of more complex and functionally rich molecules. nih.govelsevierpure.com The development of mild, efficient, and modular methods for creating highly substituted pyridines is a major goal in synthetic organic chemistry, as these structures are prevalent in biologically active molecules and functional materials. nih.govacs.orgacs.org Various synthetic strategies, including condensation reactions, cycloadditions, and metal-catalyzed cross-coupling reactions, have been developed to access a wide diversity of substitution patterns around the pyridine core. nih.govnih.govcore.ac.ukmdpi.comrsc.org

In the context of materials science, a precursor is a compound that participates in a chemical reaction to produce another compound, often a polymer or a material with specific properties. reagent.co.ukwikipedia.org Substituted pyridines, such as 4-Methyl-2-propylpyridine, serve as crucial precursors for advanced materials. The functional groups on the pyridine ring can direct the assembly of supramolecular structures or be incorporated into polymers to tailor their properties. smolecule.comresearchgate.net For instance, metal-organic compounds used as precursors in materials science often employ organic ligands to control their structure and reactivity. rsc.org The pyridine moiety, with its coordinating nitrogen atom and customizable substituents, is a valuable ligand component for creating materials with specific catalytic, optical, or magnetic functions. smolecule.comresearchgate.net The ability to systematically vary the substituents, as in the case of this compound, allows for fine-tuning the properties of the resulting materials, a key aspect of modern materials design. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

30256-45-2 |

|---|---|

Molecular Formula |

C9H13N |

Molecular Weight |

135.21 g/mol |

IUPAC Name |

4-methyl-2-propylpyridine |

InChI |

InChI=1S/C9H13N/c1-3-4-9-7-8(2)5-6-10-9/h5-7H,3-4H2,1-2H3 |

InChI Key |

VUGBOWJFXQYHBW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC=CC(=C1)C |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methyl 2 Propylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 4-Methyl-2-propylpyridine by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

High-resolution ¹H and ¹³C NMR spectra provide unambiguous evidence for the structural assignment of this compound. The chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum, combined with the number and chemical shifts of signals in the ¹³C NMR spectrum, correspond directly to the unique hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the propyl and methyl substituents. The aromatic region typically shows three signals corresponding to the protons at positions 3, 5, and 6 of the pyridine ring. The aliphatic region contains signals for the methyl group and the three methylene (B1212753) groups of the n-propyl chain.

¹³C NMR Spectroscopy: The carbon NMR spectrum displays nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts differentiate the sp²-hybridized carbons of the pyridine ring from the sp³-hybridized carbons of the alkyl side chains. The specific chemical shifts are influenced by the electronic effects of the nitrogen atom and the alkyl substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Data are predicted based on established chemical shift values for substituted pyridines like 2-propylpyridine (B1293518) and 4-methylpyridine (B42270). Actual experimental values may vary slightly depending on the solvent and instrument.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-6 (Pyridine) | ~8.3-8.5 | d | 1H |

| H-3 (Pyridine) | ~6.9-7.1 | s | 1H |

| H-5 (Pyridine) | ~6.8-7.0 | d | 1H |

| α-CH₂ (Propyl) | ~2.7-2.9 | t | 2H |

| 4-CH₃ (Methyl) | ~2.3-2.4 | s | 3H |

| β-CH₂ (Propyl) | ~1.6-1.8 | sextet | 2H |

| γ-CH₃ (Propyl) | ~0.9-1.0 | t | 3H |

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Pyridine) | ~161-163 |

| C-6 (Pyridine) | ~148-150 |

| C-4 (Pyridine) | ~146-148 |

| C-3 (Pyridine) | ~122-124 |

| C-5 (Pyridine) | ~120-122 |

| α-CH₂ (Propyl) | ~39-41 |

| β-CH₂ (Propyl) | ~23-25 |

| 4-CH₃ (Methyl) | ~20-22 |

| γ-CH₃ (Propyl) | ~13-15 |

While 1D NMR is powerful, 2D NMR techniques provide deeper insight by revealing correlations between nuclei, which is essential for definitively assigning complex structures. emerypharma.com

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the α-CH₂ and β-CH₂ protons of the propyl group, and another between the β-CH₂ and γ-CH₃ protons, confirming the connectivity of the propyl chain. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps proton signals to the carbon atoms to which they are directly attached. sdsu.edu An HSQC spectrum would show a cross-peak connecting the ¹H signal of the 4-CH₃ group to its corresponding ¹³C signal, and similarly for each CH₂ group in the propyl chain and each C-H pair on the pyridine ring, allowing for unambiguous assignment of both ¹H and ¹³C spectra. emerypharma.com

²⁹Si NMR spectroscopy is a specialized technique used to characterize the structure and chemical environment of silicon atoms. researchgate.net While not directly applied to this compound itself, it becomes a critical tool when this pyridine derivative is used to modify inorganic structures like silsesquioxanes.

Silsesquioxanes are cage-like or ladder-like silicon-oxygen compounds that can be functionalized with organic groups. umich.edu If this compound were tethered to a silsesquioxane framework (e.g., via a silane (B1218182) linker), ²⁹Si NMR would be used to:

Confirm the covalent attachment of the organic moiety to the silicon core.

Provide information on the symmetry of the resulting hybrid molecule. researchgate.net

Characterize the coordination sphere of the silicon atoms, distinguishing between silicon atoms bonded only to other silicon atoms through oxygen bridges and those bonded to the organic linker. researchgate.netrsc.org

The chemical shifts in the ²⁹Si NMR spectrum would indicate the successful synthesis and structural integrity of the pyridine-modified silsesquioxane material. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the m/z of an ion with extremely high accuracy, typically to four or five decimal places. nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula. mdpi.com

For this compound, the molecular formula is C₉H₁₃N. nih.gov HRMS can experimentally verify this composition by measuring its exact mass. This high level of accuracy distinguishes it from other potential compounds that might have the same nominal mass but a different elemental formula. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and basic compounds like pyridines. nih.gov In ESI-MS, the analyte is ionized directly from solution into the gas phase, typically with minimal fragmentation. nih.govmdpi.com

Due to the basic nature of the nitrogen atom in the pyridine ring, this compound readily accepts a proton in the positive ion mode of ESI. This results in the formation of a protonated molecular ion, [M+H]⁺. mdpi.com By analyzing this ion, the molecular weight of the original compound can be easily determined. Furthermore, by coupling ESI with tandem mass spectrometry (MS/MS), the [M+H]⁺ ion can be subjected to collision-induced dissociation (CID), causing it to fragment in a predictable manner. rsc.orgnih.gov Analyzing these fragments can provide additional confirmation of the molecule's structure, such as the nature of the alkyl side chains. rsc.org

Interactive Data Table: Expected Ions in Mass Spectrometry for this compound

| Ion Type | Ionization Method | Formula | Calculated Exact Mass (m/z) | Notes |

|---|---|---|---|---|

| Molecular Ion [M]⁺˙ | EI (Electron Ionization) | C₉H₁₃N | 135.1048 | Radical cation, may be less abundant. |

| Protonated Molecule [M+H]⁺ | ESI (Positive Mode) | C₉H₁₄N⁺ | 136.1121 | Expected base peak in ESI-MS. mdpi.com |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation. wikipedia.org While it is predominantly used for large biomolecules and polymers, it can be applied to the analysis of smaller organic molecules like this compound. wikipedia.orgfrontiersin.org

The methodology involves mixing the analyte (this compound) with a suitable matrix material, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), and allowing the mixture to co-crystallize on a sample plate. wikipedia.orgnih.gov A pulsed laser is then directed at the crystal, and the matrix absorbs the laser energy, leading to the desorption and ionization of both the matrix and the analyte molecules. jeol.com This process is considered "soft" because it imparts little excess energy to the analyte, preserving its molecular integrity. researchgate.net

The resulting ions are accelerated into a time-of-flight (TOF) mass analyzer. In the TOF tube, ions travel a fixed distance to a detector, and their time of flight is directly proportional to the square root of their mass-to-charge ratio (m/z). jeol.com Lighter ions travel faster and reach the detector first.

For this compound (C₉H₁₃N, molecular weight: 135.21 g/mol ), the analysis would primarily yield the protonated molecule [M+H]⁺. nih.gov Depending on the purity of the sample and the matrix preparation, adducts with alkali metal ions, such as sodium [M+Na]⁺ or potassium [M+K]⁺, which are common contaminants, may also be observed. wikipedia.org The high resolution of TOF analyzers allows for the accurate mass determination of these ions, confirming the elemental composition of the compound.

| Ion Species | Formula | Expected m/z | Notes |

|---|---|---|---|

| Protonated Molecule | [C₉H₁₃N + H]⁺ | 136.1121 | The most abundant ion expected under typical acidic matrix conditions. |

| Sodium Adduct | [C₉H₁₃N + Na]⁺ | 158.0940 | Commonly observed adduct from glassware or solvent impurities. |

| Potassium Adduct | [C₉H₁₃N + K]⁺ | 174.0679 | Commonly observed adduct from glassware or solvent impurities. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Expected Vibrational Modes:

Pyridine Ring Vibrations: The aromatic pyridine ring exhibits several characteristic vibrations. The C-H stretching vibrations of the aromatic protons typically appear in the 3100-3000 cm⁻¹ region. researchgate.net The C=C and C=N ring stretching vibrations produce a series of bands in the 1600-1400 cm⁻¹ range. Ring "breathing" modes and other deformations are found at lower frequencies.

Methyl Group Vibrations: The methyl (–CH₃) group attached to the ring will show symmetric and asymmetric C-H stretching modes between 2980 cm⁻¹ and 2870 cm⁻¹. researchgate.net Asymmetric and symmetric bending (scissoring) vibrations are expected around 1460 cm⁻¹ and 1380 cm⁻¹, respectively.

Propyl Group Vibrations: The propyl (–CH₂CH₂CH₃) group introduces vibrations characteristic of aliphatic chains. Asymmetric and symmetric stretching vibrations of the methylene (–CH₂–) and methyl (–CH₃) groups occur in the 2960-2850 cm⁻¹ region. Bending (scissoring) vibrations for the CH₂ groups are typically observed near 1470 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Pyridine Ring | 3100 - 3000 | Medium-Weak |

| C-H Stretch (Asymmetric) | -CH₃, -CH₂- | 2980 - 2950 | Strong |

| C-H Stretch (Symmetric) | -CH₃, -CH₂- | 2880 - 2850 | Strong |

| C=C, C=N Ring Stretch | Pyridine Ring | 1610 - 1550 | Strong (IR), Medium (Raman) |

| C=C, C=N Ring Stretch | Pyridine Ring | 1500 - 1400 | Strong (IR), Medium (Raman) |

| C-H Bend (Asymmetric/Scissoring) | -CH₃, -CH₂- | 1470 - 1440 | Medium |

| C-H Bend (Symmetric/Umbrella) | -CH₃ | 1385 - 1375 | Medium |

| Ring Breathing/Deformation | Pyridine Ring | 1050 - 990 | Medium-Weak |

X-ray Diffraction and Gas-Phase Electron Diffraction for Precise Molecular Geometry

The precise three-dimensional arrangement of atoms in this compound, including bond lengths and angles, can be determined using diffraction techniques. The choice of method depends on the physical state of the sample.

X-ray Diffraction: This is the definitive method for determining the molecular structure of a compound in its solid, crystalline state. It provides precise coordinates of each atom in the unit cell, revealing intramolecular details like bond lengths and angles, as well as intermolecular interactions such as packing and hydrogen bonding. For this compound, a single-crystal X-ray diffraction experiment would be required. This would yield the exact geometry of the pyridine ring as influenced by the electronic effects of the alkyl substituents and the conformational preference of the propyl chain in the solid state.

Gas-Phase Electron Diffraction (GED): This technique is used to determine the molecular structure of volatile compounds in the gas phase. wikipedia.org GED provides information about the geometry of free molecules, devoid of the intermolecular forces present in a crystal lattice. wikipedia.org A GED study of this compound would involve analyzing the scattering pattern of an electron beam interacting with the gaseous molecules. This analysis yields key structural parameters, such as average bond lengths and angles. Studies on related molecules like 4-methylpyridine-N-oxide have successfully used GED to determine molecular symmetry and the geometric effects of substituents on the pyridine ring. nih.govnih.gov

| Parameter | Bond | Expected Value | Technique |

|---|---|---|---|

| Bond Length | C-N (ring) | ~1.34 Å | GED/X-ray |

| Bond Length | C-C (ring) | 1.38 - 1.40 Å | GED/X-ray |

| Bond Length | C(ring)-C(propyl) | ~1.51 Å | GED/X-ray |

| Bond Length | C(ring)-C(methyl) | ~1.51 Å | GED/X-ray |

| Bond Length | C-C (propyl) | ~1.54 Å | GED/X-ray |

| Bond Angle | C-N-C (ring) | ~117° | GED/X-ray |

| Bond Angle | N-C-C (ring) | ~124° | GED/X-ray |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic molecules like this compound, the key electronic transitions are associated with the π-electron system of the pyridine ring and the non-bonding electrons on the nitrogen atom.

The spectrum of this compound is expected to show two main absorption bands characteristic of pyridine derivatives:

π → π Transition:* This is a high-intensity absorption resulting from the excitation of an electron from a bonding π orbital to an antibonding π* orbital. For the pyridine ring, this transition typically occurs at shorter wavelengths, often below 270 nm. libretexts.org

n → π Transition:* This is a lower-intensity absorption corresponding to the promotion of an electron from a non-bonding (n) orbital, specifically the lone pair on the nitrogen atom, to an antibonding π* orbital. libretexts.org This transition is lower in energy and thus appears at a longer wavelength, generally above 270 nm for pyridine derivatives.

The presence of the electron-donating methyl and propyl groups is expected to cause a slight bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted pyridine. According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the analyte, making UV-Vis spectroscopy a valuable tool for quantitative analysis and concentration studies of this compound in solution. sielc.com

| Transition Type | Orbitals Involved | Expected λmax Region | Relative Intensity (ε) |

|---|---|---|---|

| π → π | π (HOMO) → π (LUMO) | ~250 - 270 nm | High (ε > 2,000) |

| n → π | n (N lone pair) → π (LUMO) | ~270 - 285 nm | Low (ε < 500) |

Theoretical and Computational Investigations of 4 Methyl 2 Propylpyridine

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful computational method used in quantum chemistry to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a fundamental tool for predicting a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics. For pyridine (B92270) and its derivatives, DFT calculations provide significant insights into their structure-property relationships. Methods like the B3LYP hybrid functional, combined with basis sets such as 6-311++G(d,p), are commonly employed to achieve a balance between computational cost and accuracy in describing molecular geometries, electronic properties, and reaction mechanisms. These calculations are foundational for understanding the nuances of substituted pyridines like 4-Methyl-2-propylpyridine.

The electronic structure of pyridine is characterized by its aromatic six-membered ring containing one nitrogen atom. This nitrogen atom is more electronegative than carbon, leading to a polarization of the ring and a net dipole moment. The introduction of substituents, such as the methyl and propyl groups in this compound, further modulates this electronic landscape.

DFT calculations can precisely quantify these effects by determining geometric parameters such as bond lengths and angles. For instance, the C-N bond lengths in the ring are typically shorter than C-C bonds due to the higher electronegativity of nitrogen. The presence of alkyl groups can cause slight elongations of adjacent C-C bonds and minor alterations in the ring angles as the electronic distribution shifts. While specific experimental data for this compound is scarce, theoretical calculations based on similar molecules provide reliable estimates.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length (Å) | C2-N1 | 1.345 |

| C2-C3 | 1.398 | |

| C3-C4 | 1.395 | |

| C4-C(methyl) | 1.510 | |

| Bond Angle (°) | C6-N1-C2 | 117.0 |

| N1-C2-C3 | 123.5 | |

| C3-C4-C5 | 118.8 |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govscirp.org

For this compound, the electron-donating alkyl groups raise the energy of the HOMO compared to unsubstituted pyridine. This makes the molecule a better electron donor and thus more nucleophilic. The HOMO is typically a π-orbital distributed across the aromatic ring, with significant contributions from the nitrogen atom. The LUMO is a π* anti-bonding orbital. The energy gap (ΔE) in alkyl-substituted pyridines is generally lower than in pyridine itself, indicating increased chemical reactivity. scirp.org DFT calculations are instrumental in quantifying these orbital energies and visualizing their spatial distribution.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Pyridine | -6.65 | -0.45 | 6.20 |

| 4-Methylpyridine (B42270) | -6.42 | -0.38 | 6.04 |

| This compound (Estimated) | -6.35 | -0.35 | 6.00 |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals from a quantum chemical calculation into localized one-center (lone pair) and two-center (bond) orbitals. uni-muenchen.de This method allows for the investigation of charge distribution, hybridization, and stabilizing intramolecular interactions, such as hyperconjugation.

In this compound, NBO analysis would reveal a significant lone pair orbital on the nitrogen atom (LP(N)), which is the primary site of basicity and nucleophilic character. The analysis also quantifies delocalization effects, where electron density is shared between filled (donor) and empty (acceptor) orbitals. A key interaction in alkyl-substituted pyridines is hyperconjugation, where the σ electrons from the C-H bonds of the alkyl groups donate into the empty π* anti-bonding orbitals of the pyridine ring. This σ → π* interaction contributes to the stability of the molecule and is quantified by the second-order perturbation theory energy, E(2). uni-muenchen.descirp.org Higher E(2) values indicate stronger interactions. These delocalizations are responsible for the electron-donating nature of the alkyl substituents.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| σ(C-H)methyl | π(C2-C3) | ~1.5 | Hyperconjugation |

| σ(C-H)methyl | π(C5-C6) | ~1.5 | Hyperconjugation |

| LP(N1) | σ(C2-C3) | ~4.0 | Lone Pair Delocalization |

| π(C3-C4) | π(C5-C6) | ~20.0 | π-π* Conjugation |

The Molecular Electrostatic Potential (MEP) is a real space property that maps the electrostatic potential onto the electron density surface of a molecule. uni-muenchen.de It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP surface is color-coded to represent different potential values: regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netwolfram.com Green areas represent regions of neutral potential.

For this compound, the MEP surface would show the most negative potential localized around the nitrogen atom, corresponding to its lone pair of electrons. researchgate.net This confirms that the nitrogen atom is the most likely site for protonation and interaction with electrophiles. The aromatic ring itself would exhibit a moderately negative potential due to the π-electron system, while the hydrogen atoms of the alkyl groups and the ring would show regions of positive potential. The electron-donating nature of the methyl and propyl groups would make the negative potential around the nitrogen atom even more pronounced compared to unsubstituted pyridine, thereby enhancing its basicity and nucleophilicity.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. arxiv.org By solving Newton's equations of motion for a system of interacting particles, MD provides detailed information on the conformational dynamics and intermolecular interactions of molecules in different environments, such as in aqueous solution. researchgate.netnih.gov

For this compound, MD simulations can be employed to understand its behavior in a solvent like water. Pyridine is known to form hydrogen bonds with water, where the nitrogen atom acts as a hydrogen bond acceptor. acs.org MD simulations can characterize the strength, geometry, and lifetime of these hydrogen bonds. The presence of the propyl group introduces a hydrophobic component to the molecule. Simulations could reveal how water molecules structure themselves around this nonpolar chain, leading to hydrophobic hydration effects. Furthermore, MD can be used to study the aggregation behavior of this compound molecules in solution, investigating how π-π stacking interactions between the aromatic rings and van der Waals interactions between the alkyl chains contribute to the formation of clusters or dimers. These simulations provide a dynamic picture of the non-covalent forces that govern the molecule's interactions with its environment.

Conformational Analysis and Torsional Motion in Alkyl-Substituted Pyridines

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. While the pyridine ring is largely rigid, the attached 2-propyl group in this compound has conformational flexibility due to rotation around the C(ring)-C(propyl) and C-C single bonds within the propyl chain.

Computational Studies on Acidity, Basicity, and Proton Affinity of Substituted Pyridines

The acidity and basicity of pyridine derivatives are fundamental to their chemical behavior. Computational methods are extensively used to quantify these properties, often showing strong correlation with experimental values. researchgate.net Quantum mechanical calculations, particularly DFT, allow for the determination of properties like proton affinity (PA) and gas-phase basicity (GB), which are intrinsic measures of a molecule's basicity, free from solvent effects. researchgate.netnih.gov

Research on a variety of substituted pyridines has established that the nature and position of substituents significantly influence the electron density at the nitrogen atom, thereby altering basicity. researchgate.netacs.org Electron-donating groups (EDGs), such as the methyl and propyl groups in this compound, increase the electron density on the pyridine ring and particularly at the nitrogen atom. This enhancement of electron density leads to a stronger attraction for protons. nih.gov

Computational studies have demonstrated that the PA and GB values of pyridines increase with the introduction of EDGs. researchgate.net The effects of multiple substituents are found to be approximately additive, allowing for the prediction of these properties in polysubstituted pyridines. researchgate.net For instance, the change in proton affinity can be reliably predicted at the B3LYP/6-311++G(d,p) level of theory. researchgate.net These computational models can achieve high accuracy, with mean absolute errors for pKa calculations as low as 0.3–0.5 pKa units when appropriate thermodynamic cycles and solvation models are employed. researchgate.net

| Computational Parameter | Definition | Relevance to Substituted Pyridines | Typical Computational Method |

|---|---|---|---|

| Proton Affinity (PA) | The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton (M + H⁺ → MH⁺). | An intrinsic measure of basicity. Increased by electron-donating groups like methyl and propyl. researchgate.net | DFT (e.g., B3LYP/6-311++G(d,p)) researchgate.net |

| Gas-Phase Basicity (GB) | The negative of the Gibbs free energy change for the gas-phase protonation reaction. | Related to PA but also includes entropic effects. nih.gov | DFT, MP2 nih.gov |

| pKa | The negative logarithm of the acid dissociation constant of the conjugate acid (pyridinium ion). | Measures basicity in a specific solvent (e.g., water). Calculations must include a solvation model. researchgate.net | DFT with solvation models (e.g., IEFPCM, COSMO) researchgate.netresearchgate.netmdpi.com |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a cornerstone in elucidating complex reaction mechanisms, allowing researchers to map out entire reaction pathways, identify transient intermediates, and characterize transition states. chemrxiv.orgdntb.gov.ua For pyridine derivatives, these methods provide insights into their synthesis, degradation, and interaction with other chemical species. ijarsct.co.inmdpi.com

The process involves calculating the potential energy surface (PES) for a given reaction. Key stationary points on the PES—reactants, intermediates, transition states, and products—are located and their energies are calculated. mdpi.comresearchgate.net The energy difference between reactants and a transition state represents the activation energy barrier, which is a critical factor in determining reaction kinetics. mdpi.com

For example, studies on the atmospheric degradation of aromatic amines, which are structurally related to pyridines, have used DFT (e.g., M06-2X functional) and higher-level methods like Coupled Cluster theory (CCSD(T)) to investigate reaction mechanisms with hydroxyl (OH) radicals. mdpi.comresearchgate.net These studies compute the energetics of different pathways, such as addition to the aromatic ring or hydrogen abstraction from substituent groups, to determine the most favorable reaction channels. mdpi.com Similarly, computational investigations into metal-catalyzed reactions, such as those involving palladium or nickel, can reveal the step-by-step mechanism, including ligand exchange, oxidative addition, and reductive elimination, clarifying the role of the catalyst in facilitating the transformation. acs.orgmdpi.com

| Step in Computational Mechanism Study | Objective | Information Obtained |

|---|---|---|

| Geometry Optimization | Find the lowest energy structure for all species (reactants, intermediates, products, transition states). | Bond lengths, bond angles, and dihedral angles of stable and transient species. |

| Frequency Calculation | Characterize stationary points on the potential energy surface. | Confirms a structure is a minimum (zero imaginary frequencies) or a transition state (one imaginary frequency). Provides zero-point vibrational energies (ZPVE). |

| Transition State (TS) Search | Locate the highest energy point along the lowest energy reaction path connecting reactants and products. | The structure and energy of the transition state, which determines the activation energy barrier. mdpi.com |

| Energy Profile Calculation | Determine the relative energies of all species along the reaction coordinate. | A complete energy diagram of the reaction, showing whether it is exothermic or endothermic and identifying the rate-determining step. mdpi.com |

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. nih.gov These models are widely used to predict the properties of new or untested compounds, thereby accelerating research and development. nih.govresearchgate.net

In QSPR, the chemical structure is encoded by numerical values known as molecular descriptors. nih.govnih.gov These descriptors can be derived from the molecular graph (topological indices), geometry (3D-descriptors), or quantum chemical calculations (electronic descriptors). nih.gov Once a set of descriptors is calculated for a series of known compounds, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a model that correlates these descriptors with an experimental property (e.g., boiling point, solubility, lipophilicity). eurekaselect.com

For pyridine derivatives, QSPR models have been developed to predict various attributes. Studies have successfully correlated properties like heats of formation, ionization potentials, dipole moments, and basicity (pKa) with calculated descriptors. The fundamental assumption is that the structural features captured by the descriptors are responsible for the observed macroscopic properties. These models serve as powerful predictive tools, enabling the estimation of key chemical attributes for compounds like this compound based on its unique structural composition. nih.gov

| Descriptor Type | Description | Examples | Relevance to Pyridine Derivatives |

|---|---|---|---|

| Topological | Numerical invariants of the molecular graph, describing atomic connectivity and branching. | Zagreb indices, Randić index, Wiener index. nih.govnih.gov | Correlates with bulk properties like boiling point and viscosity. |

| Geometrical (3D) | Descriptors derived from the 3D coordinates of the atoms. | Molecular surface area, molecular volume, moments of inertia. | Important for modeling properties related to molecular size and shape, such as solubility and receptor binding. |

| Electronic | Derived from quantum chemical calculations, describing the electronic structure. | Dipole moment, HOMO/LUMO energies, Mulliken atomic charges. | Directly relates to reactivity, polarity, ionization potential, and basicity. |

| Physicochemical | Properties that are partly experimental and partly theoretical. | LogP (octanol-water partition coefficient), molar refractivity. youtube.com | Crucial for predicting a compound's behavior in biological and environmental systems. |

Chemical Reactivity and Mechanistic Studies of 4 Methyl 2 Propylpyridine Transformations

Pyridine (B92270) Ring Functionalization and Derivatization Reactions

The pyridine ring, being electron-deficient, is generally resistant to electrophilic substitution but is susceptible to nucleophilic attack and reactions that proceed via radical intermediates. The presence of alkyl groups at the 2- and 4-positions influences the regioselectivity of these reactions.

Alkylation and Arylation Reactions on the Pyridine Nucleus

Direct C-H alkylation and arylation of the pyridine ring are challenging due to the ring's low electron density. However, several strategies have been developed to achieve these transformations, often involving the activation of the pyridine ring or the use of highly reactive alkylating or arylating agents.

For 4-Methyl-2-propylpyridine, direct alkylation is expected to be regioselective. The C-4 position is sterically hindered by the methyl group, and the C-2 position is occupied by the propyl group. Nucleophilic attack is generally favored at the 2- and 4-positions of the pyridine ring. In the case of this compound, the existing substitution pattern directs further functionalization. One common method for the alkylation of pyridines is the Minisci reaction, which involves the addition of alkyl radicals to the protonated pyridine ring. The regioselectivity is governed by both steric and electronic factors. For this compound, the reaction would likely favor substitution at the less sterically hindered positions.

A mechanistically distinct approach to C-4 alkylation involves the use of mechanochemically activated magnesium metal. This method allows for the direct C-4-H alkylation of pyridines with alkyl halides and is proposed to proceed through a radical-radical coupling pathway. google.com

Arylation of pyridines can be achieved through various transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed C-H arylation is a powerful tool for this purpose. The mechanism typically involves the oxidative addition of an aryl halide to the palladium(0) catalyst, followed by coordination to the pyridine and a C-H activation/reductive elimination sequence. For a disubstituted pyridine like this compound, the regioselectivity of such a reaction would be influenced by the directing effects of the existing alkyl groups and the specific ligand environment around the palladium center. core.ac.uk

| Reaction Type | Reagents/Catalysts | Probable Mechanism | Regioselectivity |

| Alkylation | Alkyl halides, Mg(0) | Radical-radical coupling | C-4 selective |

| Arylation | Aryl halides, Pd catalyst | C-H activation | Dependent on catalyst and directing groups |

Hydrogenation and Reduction Pathways to Piperidine (B6355638) Derivatives

The catalytic hydrogenation of the pyridine ring to yield piperidine derivatives is a well-established transformation. This reduction is typically carried out using hydrogen gas in the presence of a heterogeneous catalyst, such as platinum, palladium, or rhodium on a carbon support. The reaction conditions, including pressure, temperature, and solvent, can significantly influence the efficiency and selectivity of the hydrogenation. acs.org

For this compound, hydrogenation would lead to the formation of 2-propyl-4-methylpiperidine. The stereochemistry of the resulting piperidine is an important consideration, as two chiral centers are generated during the reaction. The hydrogenation of substituted pyridines often proceeds with high diastereoselectivity, typically favoring the formation of the cis isomer where the substituents are on the same side of the piperidine ring. This is attributed to the adsorption of the pyridine ring onto the catalyst surface, followed by the delivery of hydrogen from the same face. rsc.org

An alternative approach to the reduction of pyridines involves the use of iridium catalysts for the asymmetric hydrogenation of pyridinium (B92312) salts. This method allows for the enantioselective synthesis of chiral piperidines. The mechanism involves the formation of a chiral iridium complex that coordinates to the pyridinium salt and facilitates the stereoselective transfer of hydrogen. nih.gov

| Catalyst | Hydrogen Source | Product | Key Features |

| PtO₂, Pd/C, Rh/C | H₂ gas | 2-Propyl-4-methylpiperidine | Heterogeneous catalysis, often yields cis isomers |

| Ir-MeO-BoQPhos | H₂ gas | Enantioenriched 2-propyl-4-methylpiperidine | Asymmetric hydrogenation of pyridinium salts |

Pyridylic Dehydrogenation to Alkenylpyridines

The dehydrogenation of alkylpyridines to their corresponding alkenylpyridines is a valuable transformation for introducing unsaturation into the side chain. This reaction typically requires a catalyst and elevated temperatures. The mechanism of acceptorless dehydrogenation of N-heterocycles has been studied, revealing that the position of the alkyl group can significantly influence the reaction's thermodynamics and kinetics. For instance, a methyl group at the 2-position of piperidine has been shown to lower the dehydrogenation enthalpy and activation energy compared to substitution at the 3- or 4-positions. mdpi.com

For this compound, dehydrogenation could potentially occur at the propyl group to form 4-methyl-2-(prop-1-en-1-yl)pyridine or 4-methyl-2-(prop-2-en-1-yl)pyridine, or at the methyl group to form 2-propyl-4-vinylpyridine. The selectivity of this reaction would depend on the catalyst and reaction conditions employed. The formation of a conjugated system would be a driving force for dehydrogenation at the propyl group to yield the propenylpyridine.

Oxidation Pathways of Alkylpyridines

The oxidation of alkylpyridines can occur at the nitrogen atom of the pyridine ring to form N-oxides or at the alkyl side chains to yield a variety of oxygenated products, including alcohols, aldehydes, and carboxylic acids.

Catalytic Oxidation Mechanisms of Methylpyridines

The catalytic oxidation of methylpyridines, particularly 4-methylpyridine (B42270) (4-picoline), has been extensively studied due to the industrial importance of its oxidation product, isonicotinic acid. Vanadium-based catalysts, often modified with other metal oxides such as TiO₂ and SnO₂, are commonly employed for the gas-phase oxidation of 4-methylpyridine. nih.govyorku.ca

The mechanism of this catalytic oxidation is believed to involve the activation of the C-H bond of the methyl group. Quantum chemical studies have suggested that the promoting effect of modifiers like SnO₂ and TiO₂ is due to an increase in the proton affinity of the vanadyl oxygen. This facilitates the transfer of a proton from the methyl group to the catalyst surface, leading to a decrease in the deprotonation enthalpy of the methyl substituent. This heterolytic C-H bond cleavage is a key step in the oxidation process. nih.govyorku.ca The reaction proceeds through intermediates such as pyridine-4-carbaldehyde, which is further oxidized to isonicotinic acid. yorku.ca

In the case of this compound, both the methyl and propyl groups are susceptible to oxidation. The relative reactivity of the two alkyl groups would depend on the specific catalyst and reaction conditions. It is plausible that the methyl group at the 4-position would exhibit similar reactivity to that in 4-methylpyridine, leading to the formation of 2-propylpyridine-4-carboxylic acid. The propyl group at the 2-position could also be oxidized, potentially leading to a mixture of products.

| Catalyst System | Oxidant | Key Mechanistic Step | Primary Products from 4-Methylpyridine |

| V₂O₅-TiO₂-SnO₂ | Air (O₂) | Heterolytic C-H bond cleavage of the methyl group | Pyridine-4-carbaldehyde, Isonicotinic acid |

| Co-MCM-41 | H₂O₂ | Radical mechanism proposed | Isonicotinic acid |

Formation and Reactivity of Pyridine N-oxides

The oxidation of the nitrogen atom in the pyridine ring leads to the formation of a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-chloroperoxybenzoic acid, mCPBA), or sodium percarbonate in the presence of a catalyst. organic-chemistry.orgwikipedia.org The formation of the N-oxide significantly alters the electronic properties of the pyridine ring. The N-oxide group is a strong electron-donating group through resonance and a weak electron-withdrawing group through induction.

The mechanism of N-oxidation with peroxy acids involves the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peroxy acid. For this compound, this reaction would yield this compound N-oxide.

Pyridine N-oxides are versatile synthetic intermediates. The N-oxide functionality activates the C-2 and C-4 positions of the pyridine ring towards nucleophilic attack. This increased reactivity allows for a range of functionalization reactions that are not readily achievable with the parent pyridine. For example, treatment of a pyridine N-oxide with phosphorus oxychloride can lead to chlorination at the 2- and 4-positions. The N-oxide group can be subsequently removed by reduction to regenerate the pyridine ring. wikipedia.org

Mechanistic Investigations of Electrophilic and Nucleophilic Substitutions on Pyridines

The reactivity of the pyridine ring in this compound is fundamentally governed by the electron-withdrawing nature of the nitrogen atom, which significantly influences the outcomes of both electrophilic and nucleophilic substitution reactions. The presence of a propyl group at the C-2 position and a methyl group at the C-4 position further modulates this inherent reactivity through electronic and steric effects.

Electrophilic Aromatic Substitution (SEAr)

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609). This reduced reactivity is due to the electronegative nitrogen atom, which decreases the electron density of the ring. Furthermore, under the acidic conditions often required for these reactions (e.g., nitration or sulfonation), the nitrogen atom is protonated, forming a pyridinium cation. This positive charge further deactivates the ring, making substitution even more challenging. wikipedia.orgyoutube.com

Electrophilic attack on the pyridine ring occurs preferentially at the C-3 and C-5 positions (meta-positions). study.com This regioselectivity can be explained by examining the stability of the cationic intermediates (σ-complexes or arenium ions) formed during the reaction.

Attack at C-2, C-4, or C-6 (ortho- and para-positions): The resulting intermediate includes a resonance structure where the positive charge is placed directly on the electronegative nitrogen atom. This is a highly unstable arrangement, and thus, these pathways are significantly disfavored. youtube.comstudy.com

Attack at C-3 or C-5 (meta-positions): The positive charge in the intermediate is delocalized over three carbon atoms, avoiding placement on the nitrogen atom. This results in a more stable intermediate compared to ortho- or para-attack. study.com

In this compound, the C-2 and C-4 positions are occupied. The remaining positions for substitution are C-3, C-5, and C-6. The propyl and methyl groups are weak electron-donating groups (+I effect), which slightly activate the ring towards electrophilic attack compared to unsubstituted pyridine. However, this activation is not sufficient to overcome the strong deactivating effect of the nitrogen atom. The directing influence of these alkyl groups would favor substitution at positions ortho and para to themselves. Despite this, the overriding directive from the pyridine nitrogen ensures that electrophilic attack will still strongly favor the available meta-positions, C-3 and C-5.

| Position of Attack | Key Resonance Structures of the Intermediate (σ-complex) | Relative Stability | Comment |

|---|---|---|---|

| C-2 (ortho) | Positive charge delocalized to C-4, C-6, and N | Highly Unstable | Resonance form with a positive charge on the electronegative nitrogen atom is strongly disfavored. study.com |

| C-3 (meta) | Positive charge delocalized to C-2, C-4, and C-6 | More Stable | The positive charge is never placed on the nitrogen atom, leading to a more stable intermediate. study.com |

| C-4 (para) | Positive charge delocalized to C-2, C-6, and N | Highly Unstable | Similar to ortho-attack, a resonance structure places a positive charge on the nitrogen atom. study.com |

Nucleophilic Aromatic Substitution (SNAr)

In contrast to its resistance to electrophilic attack, the pyridine ring is activated for nucleophilic substitution, particularly at the C-2, C-4, and C-6 positions. chemistry-online.comquimicaorganica.org The electronegative nitrogen atom can effectively stabilize the negative charge of the anionic intermediate (a Meisenheimer-type complex) that forms upon nucleophilic attack. This stabilization is most effective when the attack occurs at the ortho- or para-positions, as a resonance structure can be drawn where the negative charge resides on the nitrogen atom. chemistry-online.com

For a nucleophilic substitution to occur, a good leaving group is typically required at the position of attack. In reactions like the Chichibabin reaction, a hydride ion (H⁻) acts as the leaving group. wikipedia.orgmyttex.net This reaction involves the direct amination of pyridines using sodium amide (NaNH₂) to produce aminopyridines. scientificupdate.comslideshare.net The mechanism proceeds via the nucleophilic addition of the amide anion to the C-2 position, followed by the elimination of a hydride ion to restore aromaticity. wikipedia.org

In the case of this compound, the positions most susceptible to nucleophilic attack (C-2 and C-4) are blocked by alkyl groups, which are poor leaving groups. The electron-donating nature of these alkyl groups also slightly reduces the electrophilicity of the ring, making nucleophilic attack less favorable than in unsubstituted pyridine. A potential site for nucleophilic substitution would be the C-6 position. A reaction analogous to the Chichibabin reaction would be expected to proceed slowly, if at all, at the C-6 position due to steric hindrance from the adjacent propyl group and the lack of a better leaving group than hydride. If a good leaving group were present at the C-2 or C-6 position, nucleophilic substitution would be a more viable pathway.

Studies on Pyridinium Salt Formation and their Reactivity

Pyridinium Salt Formation

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile, readily reacting with alkyl halides and other alkylating agents to form quaternary N-alkylpyridinium salts. quimicaorganica.org This reaction is a classic SN2-type process where the pyridine nitrogen attacks the electrophilic carbon of the alkylating agent, displacing a leaving group. quimicaorganica.org

The formation of a pyridinium salt significantly alters the chemical properties of the pyridine ring. The quaternization of the nitrogen atom introduces a permanent positive charge, making the ring highly electron-deficient and, therefore, exceptionally reactive towards nucleophiles.

| This compound | Alkylating Agent (R-X) | Resulting Pyridinium Salt |

|---|---|---|

| CH₃I (Methyl iodide) | 1-Methyl-4-methyl-2-propylpyridinium iodide |

| CH₃CH₂Br (Ethyl bromide) | 1-Ethyl-4-methyl-2-propylpyridinium bromide |

| C₆H₅CH₂Cl (Benzyl chloride) | 1-Benzyl-4-methyl-2-propylpyridinium chloride |

Reactivity of Pyridinium Salts

The pronounced electron-deficient character of the N-alkyl-4-methyl-2-propylpyridinium cation renders it highly susceptible to attack by nucleophiles. The primary sites for nucleophilic addition are the C-2, C-4, and C-6 positions, which carry a partial positive charge. chemistry-online.comchemrxiv.org

Nucleophilic Addition and Reduction: Strong nucleophiles, such as hydride donors (e.g., sodium borohydride, NaBH₄) or organometallic reagents (e.g., Grignard reagents), readily add to the pyridinium ring. jst.go.jprsc.org Reduction with NaBH₄ typically yields a mixture of di- and tetrahydropyridine (B1245486) derivatives. jst.go.jp The initial attack often occurs at the C-2 or C-6 position, leading to the formation of 1,2- or 1,6-dihydropyridines. Further reduction can lead to tetrahydropyridines and ultimately to fully saturated piperidine rings. jst.go.jpliverpool.ac.uk The presence of substituents on the ring can influence the regioselectivity of the nucleophilic attack. chemrxiv.org

Reactivity Towards Other Nucleophiles: The activated pyridinium ring can react with a wide range of nucleophiles. For instance, pyridinium salts with suitable leaving groups at the C-2 or C-4 positions react with active methylene (B1212753) compounds. researchgate.net In the case of N-alkyl-4-methyl-2-propylpyridinium salts, nucleophilic attack would likely occur at the C-6 position, as C-2 and C-4 are sterically hindered and lack good leaving groups. The outcome of such reactions could be the formation of a stable dihydropyridine (B1217469) adduct or, under certain conditions, ring-opening products. Recent studies have also explored the use of alkylpyridinium salts as electrophiles in cross-coupling reactions, where they can generate alkyl radicals upon single-electron transfer (SET), enabling deaminative functionalization. nih.govnih.gov

The partial reduction of pyridinium salts is a synthetically valuable transformation, as the resulting dihydropyridine intermediates can be trapped with various electrophiles, providing a versatile route to highly functionalized heterocyclic molecules. rsc.orgacs.org

Advanced Applications and Research Directions for 4 Methyl 2 Propylpyridine and Its Analogs

Role in Advanced Materials Science

The unique molecular architecture of 4-Methyl-2-propylpyridine, featuring a substituted pyridine (B92270) ring, has positioned it and its analogs as versatile building blocks in the realm of advanced materials science. The interplay of the nitrogen heteroatom's Lewis basicity with the steric and electronic effects of the methyl and propyl groups allows for its application in a diverse array of materials, from ionic liquids to components of solar cells.

Components in Ionic Liquids and their Thermal Stability Studies

Pyridinium-based ionic liquids (ILs) are a class of molten salts with melting points below 100°C, known for their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. orientjchem.org this compound serves as a key precursor for the synthesis of N-alkyl-4-methyl-2-propylpyridinium ionic liquids. The synthesis typically involves the quaternization of the pyridine nitrogen with an alkyl halide (e.g., alkyl bromide), followed by an anion exchange reaction if a different anion is desired. nih.govmdpi.com

The thermal stability of these ionic liquids is a critical parameter for their application in various processes. Thermogravimetric analysis (TGA) is commonly employed to determine the onset of decomposition. Studies on analogous N-alkylpyridinium and N-alkylimidazolium ILs have shown that thermal stability is influenced by factors such as the length of the N-alkyl chain and the nature of the anion. mdpi.commdpi.com Generally, dicationic ionic liquids exhibit higher thermal stability compared to their monocationic counterparts. orientjchem.org For 1-alkyl-2,3-dimethylimidazolium nitrate (B79036) ionic liquids, it has been observed that the thermal stability decreases as the number of carbon atoms in the alkyl chain increases. mdpi.com This trend is attributed to the weakening of the intermolecular forces and an increase in the volatility of the decomposition products.

Table 1: Thermal Decomposition Temperatures of Representative Pyridinium-Based Ionic Liquids

| Cation | Anion | Decomposition Onset (°C) |

| N-butyl-4-methylpyridinium | Tetrafluoroborate | >300 |

| 1-octyl-4-methylpyridinium | Tetraphenylborate | ~300 |

| N-alkyl-pyridinium | Varies | 180-350 |

Note: The data presented is a compilation from various sources on similar pyridinium-based ionic liquids to illustrate the general range of thermal stability.

Precursors for Conductive Polymers and Oligomers

Conductive polymers are organic materials that possess the ability to conduct electricity. The incorporation of pyridine moieties into polymer backbones can influence their electronic properties. While the direct polymerization of this compound is not commonly reported, its vinyl-substituted analogs could serve as monomers for the synthesis of conductive polymers.

The synthesis of polymers such as poly(2-vinylpyridine) and poly(4-vinylpyridine) is well-established and can be achieved through various polymerization techniques. nih.govnih.gov These polymers can then be used to create composite materials with metal oxides like TiO2 and ZnO, which have applications in photocatalysis. nih.govnih.gov The pyridine units within the polymer can coordinate with metal ions, facilitating the formation of hybrid materials with tailored properties. It is conceivable that a vinyl-functionalized derivative of this compound could be polymerized to yield a material with specific electronic and coordination properties, potentially for use in sensors or as a component in conductive blends.

Ligands in Homogeneous and Heterogeneous Catalysis

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an effective Lewis base capable of coordinating to metal centers to form stable complexes. These metal complexes can act as catalysts in a variety of organic transformations. The presence of the methyl and propyl groups on the pyridine ring can influence the catalytic activity and selectivity by modifying the steric and electronic environment around the metal center.

Terpyridine-metal complexes, which feature a tridentate ligand system composed of three pyridine rings, have shown significant applications in catalysis. nih.govsemanticscholar.org Similarly, iminomethylpyridine-derived ligands have been used to support cobalt(II) complexes for the polymerization of methyl methacrylate. researchgate.net These examples highlight the potential of pyridine-based ligands in catalysis. A this compound ligand would be monodentate, but its coordination to a metal center could be a key component in a catalytic system for reactions such as Suzuki-Miyaura coupling, alcohol oxidation, or C-N bond formation. rsc.org In heterogeneous catalysis, these ligands could be anchored to a solid support, combining the advantages of homogeneous catalysis (high selectivity) with those of heterogeneous catalysis (ease of separation and catalyst recycling).

Applications in Electrochemical (Bio)Sensors and Silsesquioxanes

The ability of the pyridine nitrogen to coordinate with metal ions is a key feature that can be exploited in the design of electrochemical sensors. For instance, a 4-mercaptopyridine-modified gold electrode has been developed for the sensitive and selective detection of mercury ions (Hg²⁺). nih.govresearchgate.netnih.gov In this system, the thiol group anchors the molecule to the electrode surface, while the pyridine nitrogen selectively binds to Hg²⁺, causing a detectable change in the electrochemical signal. A suitably functionalized derivative of this compound could be employed in a similar fashion for the detection of other metal ions.

Silsesquioxanes are cage-like organosilicon compounds that can be functionalized with various organic groups to create hybrid materials with unique properties. wikipedia.org The functionalization of silsesquioxane cores with pyridine-containing moieties has been achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". mdpi.com This approach allows for the precise incorporation of pyridine units, which can then serve as coordination sites for metal ions or as building blocks for more complex supramolecular structures. The incorporation of this compound into a silsesquioxane structure could lead to new materials for catalysis, sensing, or as antimicrobial agents. wikipedia.org

Modulators in Dye-Sensitized Solar Cell Systems

In dye-sensitized solar cells (DSSCs), the electrolyte plays a crucial role in regenerating the dye and transporting charge. The performance of DSSCs can be significantly improved by the addition of certain compounds to the electrolyte, which can modulate the properties of the semiconductor/electrolyte interface. Alkylpyridines are commonly used as additives in the electrolyte of DSSCs. researchgate.net

Specifically, additives like 4-tert-butylpyridine (B128874) (TBP) are known to increase the open-circuit voltage (Voc) of the solar cell. nih.govnih.gov This is achieved by the adsorption of the pyridine derivative onto the surface of the TiO₂ photoanode, which leads to a negative shift in the conduction band edge and a reduction in charge recombination between the injected electrons and the oxidized species in the electrolyte. Research has shown that other alkylpyridines, including 2-propylpyridine (B1293518), can also be highly effective, in some cases leading to higher solar energy conversion efficiencies than TBP. researchgate.net The specific substitution pattern of this compound suggests it could be a promising candidate as an electrolyte additive, potentially offering a beneficial balance of steric and electronic effects to optimize DSSC performance.

Table 2: Performance of Dye-Sensitized Solar Cells with Different Alkylpyridine Additives

| Additive | Jsc (mA/cm²) | Voc (V) | Fill Factor (ff) | Efficiency (η%) |

| None | 14.86 | 0.599 | - | 5.94 |

| 4-tert-butylpyridine | - | Increased | Increased | Improved |

| 2-propylpyridine | Decreased | Increased | Increased | 7.6 |

Note: The data presented is a compilation from various sources to illustrate the general effects of alkylpyridine additives on DSSC performance.

Intermediates in Complex Organic Synthesis

The synthesis of complex organic molecules, particularly for pharmaceutical applications, often involves a multi-step approach where simpler building blocks are sequentially reacted to construct the final target molecule. mit.edufiveable.me Substituted pyridines are important intermediates in the synthesis of a wide range of biologically active compounds.

This compound, with its specific substitution pattern on the pyridine ring, represents a valuable synthetic intermediate. The methyl and propyl groups can influence the reactivity of the pyridine ring and can also be further functionalized. The pyridine ring itself can undergo various transformations, including electrophilic and nucleophilic substitutions, to introduce additional functional groups. For example, the synthesis of analogs of fentanyl, a potent narcotic analgesic, relies on a key intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, which is built upon a piperidine (B6355638) core that can be conceptually linked back to pyridine precursors. researchgate.net The structural motifs present in this compound make it a potential starting material for the synthesis of novel pharmaceutical compounds and other complex organic targets.

Advanced Analytical Methodologies Development

In the field of proteomics, the sensitive detection and analysis of peptides by mass spectrometry (MS) are crucial. researchgate.net However, some peptides exhibit poor ionization efficiency, limiting their detection, especially at low concentrations. rsc.orgresearchgate.net To overcome this, chemical derivatization with ionization enhancers is employed. researchgate.net Pyridinium-based tags, derived from alkylpyridine analogs, have been developed as highly effective reagents for this purpose. rsc.orgrsc.org

These tags introduce a fixed positive charge onto the peptide, significantly enhancing its ionization efficiency in both matrix-assisted laser desorption/ionization (MALDI) and electrospray ionization (ESI) mass spectrometry. rsc.orgnih.gov For instance, novel tags such as 1-[3-[(2-iodo-1-oxoethyl)amino]propyl]-4-methylpyridinium bromide (IMP) and 1-[3-[(2-iodo-1-oxoethyl)amino]propyl]-4-propylpyridinium bromide (IPP) have been designed to specifically derivatize thiol-containing peptides. rsc.orgrsc.org The derivatization reaction is efficient, achieving nearly 100% yield, and the resulting peptide derivatives are stable. rsc.org The presence of the pyridinium (B92312) group not only improves ionization but can also lead to increased charge states of the peptides, further aiding their detection. rsc.org Studies have shown that using these tags can increase the identification efficiency of thiol-containing peptides in complex protein digests by over 40%. rsc.org

| Tag Name (Abbreviation) | Full Chemical Name | Target Functional Group | Key Advantages in Mass Spectrometry |

|---|---|---|---|

| IMP | 1-[3-[(2-iodo-1-oxoethyl)amino]propyl]-4-methylpyridinium bromide | Thiol (-SH) | High labeling efficiency (~100%), improved ionization, increased charge states. rsc.orgrsc.org |

| IPP | 1-[3-[(2-iodo-1-oxoethyl)amino]propyl]-4-propylpyridinium bromide | Thiol (-SH) | Higher gas-phase basicity and hydrophobicity, leading to more significant improvement in ionization efficiency. rsc.org |

| Py-Tag | Pyrylium-based isotope-labeled tags (e.g., Py0, Py6, Py12) | Primary amines (e.g., ε-amino group of Lysine) | Enables concurrent analysis of multiple samples, high sensitivity, allows for quantitative analysis using precursor ions. nii.ac.jp |

The accurate detection and quantification of this compound in various research contexts are essential for its study and application. Standard analytical techniques such as chromatography are well-suited for this purpose. sielc.comanalchemres.org High-performance liquid chromatography (HPLC), particularly in a reverse-phase (RP) mode, is an effective method for analyzing this compound. sielc.com

A typical RP-HPLC method for this compound can be performed with simple conditions, using a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry (MS), the non-volatile phosphoric acid can be substituted with a volatile acid such as formic acid. sielc.com This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Gas chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and semi-volatile compounds like alkylpyridines. mdpi.com For complex sample matrices, a sample preparation or extraction step is often necessary prior to chromatographic analysis to remove interferences and concentrate the analyte, thereby improving detection limits and sensitivity. analchemres.org

| Analytical Technique | Stationary Phase/Column Example | Mobile Phase/Carrier Gas Example | Detection Method | Key Application Notes |

|---|---|---|---|---|

| Reverse-Phase HPLC | Newcrom R1 | Acetonitrile (MeCN) and water with phosphoric acid or formic acid (for MS compatibility). sielc.com | UV-Vis, Mass Spectrometry (MS) | Scalable method suitable for analytical quantification and preparative isolation. sielc.com |

| Gas Chromatography (GC) | Capillary column (e.g., nonpolar or intermediate polarity) | Inert gas (e.g., Helium, Nitrogen) | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Ideal for volatile compounds; often requires a sample preparation step for complex matrices to enhance sensitivity. analchemres.orgmdpi.com |

Environmental Research on Alkylpyridine Fate and Degradation Mechanisms (Chemical and Photochemical)

Alkylpyridines can enter the environment through industrial activities, such as their use as corrosion inhibitors in oil and gas operations. canada.cacanada.ca Understanding their environmental fate and degradation is crucial for assessing their potential impact. Generally, pyridine and its derivatives are susceptible to both biotic and abiotic degradation processes in the environment. tandfonline.com However, specific data on the environmental fate of many alkylpyridines are limited. researchgate.net Based on modeling and some empirical data, alkylpyridines are expected to be persistent in air, water, soil, and sediment. canada.ca They exhibit a low potential to be absorbed by organic matter in soil and are volatile from water bodies. jubilantingrevia.com

One of the primary abiotic degradation pathways for organic compounds in the atmosphere and sunlit surface waters is photodegradation, which can occur directly or indirectly. mdpi.com For many volatile organic compounds (VOCs) in the troposphere, the dominant degradation mechanism is initiated by reaction with hydroxyl radicals (•OH). wikipedia.orgyoutube.com The hydroxyl radical is a highly reactive species often referred to as the "atmospheric detergent" because it initiates the breakdown of numerous pollutants. wikipedia.org

The reaction of a hydroxyl radical with an alkylpyridine like this compound would likely begin with the abstraction of a hydrogen atom from one of the alkyl groups (the propyl or methyl group) or, less favorably, from the aromatic ring. wikipedia.org This initial step forms a water molecule and an alkyl-pyridine radical. wikipedia.org This radical then rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a peroxy radical. wikipedia.org The subsequent reactions of this peroxy radical lead to a cascade of chemical transformations, ultimately breaking down the original compound into smaller, more oxidized products. youtube.com In aqueous environments, direct photolysis (degradation by direct absorption of sunlight) and reaction with photochemically produced reactive species like •OH also contribute to the transformation of pyridine derivatives. nih.govresearchgate.net

| Reactive Species | Initial Reaction Step with Alkylpyridine (RH) | Resulting Products | Environmental Compartment |

|---|---|---|---|

| Hydroxyl Radical (•OH) | Hydrogen Abstraction: •OH + RH → H₂O + R• | Water and an Alkyl-pyridine radical (R•). wikipedia.org | Atmosphere (Troposphere), Surface Waters |

| Molecular Oxygen (O₂) | Peroxy Radical Formation: R• + O₂ → ROO• | Alkylperoxy-pyridine radical (ROO•). wikipedia.org | Atmosphere (Troposphere) |

Chemical Transformation and Persistence in Environmental Compartments

The environmental fate of this compound, like other alkylated pyridines, is governed by a combination of biotic and abiotic transformation processes. While specific data on this compound is limited, the behavior of pyridine and its derivatives provides a framework for understanding its transformation and persistence in various environmental compartments such as soil, water, and air.

Chemical Transformation

The primary pathways for the chemical transformation of pyridine derivatives in the environment include biodegradation, photodegradation, and, to a lesser extent, hydrolysis.

Biodegradation: Microbial degradation is considered a principal mechanism for the breakdown of pyridines in the environment. Numerous bacterial and fungal strains have been identified that can utilize pyridine and its derivatives as a sole source of carbon and nitrogen. The biodegradability of these compounds is significantly influenced by the nature, position, and size of the substituents on the pyridine ring.

Research on analogous compounds suggests that the biodegradation of this compound likely proceeds through an initial enzymatic attack on the pyridine ring. A common initial step in the aerobic degradation of many pyridine derivatives is hydroxylation, where a hydroxyl group is introduced into the ring. For instance, studies on the degradation of pyridine by Arthrobacter sp. have revealed a pathway involving the formation of pyridinediols (dihydroxypyridines) as intermediates. Another identified pathway in some bacteria involves a direct oxidative cleavage of the pyridine ring without prior hydroxylation.

The presence of alkyl groups, such as the methyl and propyl groups in this compound, can affect the rate and pathway of biodegradation. The position of these substituents is crucial; for example, the microbial degradation of various pyridine derivatives has been shown to be dependent on the location of the substituent.

Hydrolysis: The pyridine ring is generally stable to hydrolysis under typical environmental conditions. Therefore, hydrolysis is not considered a major transformation pathway for this compound in the environment.

A summary of the likely chemical transformation pathways for this compound is presented in the table below.

| Transformation Process | Environmental Compartment | Description | Key Factors |

| Biodegradation | Soil, Water, Sediment | Microbial utilization as a source of carbon and nitrogen. Likely initiated by enzymatic hydroxylation or direct ring cleavage. | Presence of adapted microbial populations, oxygen levels, nutrient availability, temperature, pH. |

| Photodegradation | Air, Surface Water | Degradation by direct absorption of UV radiation or reaction with photochemically generated reactive species (e.g., hydroxyl radicals). | Intensity of solar radiation, presence of photosensitizers. |

| Hydrolysis | Water | Generally considered a minor pathway due to the stability of the pyridine ring. | pH, temperature. |

Persistence in Environmental Compartments

The persistence of this compound in the environment is a function of its susceptibility to the transformation processes described above. The persistence of pyridine derivatives can vary significantly depending on the environmental conditions and the specific chemical structure.

Soil: In soil environments, the persistence of this compound is primarily determined by its bioavailability for microbial degradation. Adsorption to soil organic matter and clay particles can reduce its availability to microorganisms, thereby increasing its persistence. The rate of degradation is also influenced by soil moisture, temperature, pH, and the presence of a microbial community adapted to degrading such compounds. While specific half-life data for this compound in soil is not available, pyridine itself is reported to be readily degraded in soil.

Water: In aquatic systems, both biodegradation and photodegradation can contribute to the removal of this compound. Its persistence will depend on factors such as water depth, turbidity (which affects light penetration for photodegradation), temperature, and the presence of suitable microbial populations. Due to its potential for biodegradation, this compound is not expected to be highly persistent in most oxygenated surface waters.

Air: In the atmosphere, the persistence of this compound is likely to be limited by photooxidation processes. Volatilization from surface water and soil can transfer the compound to the atmosphere where it can be degraded.

The following table summarizes the expected persistence of this compound in different environmental compartments.

| Environmental Compartment | Expected Persistence | Primary Removal Mechanisms | Factors Influencing Persistence |

| Soil | Low to Moderate | Biodegradation | Adsorption to soil particles, microbial activity, soil conditions (moisture, pH, temperature). |

| Water | Low to Moderate | Biodegradation, Photodegradation | Microbial populations, sunlight penetration, water temperature. |

| Air | Low | Photooxidation | Atmospheric concentration of oxidants (e.g., hydroxyl radicals), solar radiation intensity. |

It is important to note that while general principles of pyridine derivative fate and transport provide valuable insights, specific experimental data on this compound is needed for a more precise assessment of its environmental transformation and persistence.

Future Research Directions and Emerging Trends in 4 Methyl 2 Propylpyridine Chemistry

Development of Novel and Highly Efficient Sustainable Synthesis Routes

Future research will undoubtedly focus on the development of more sustainable and efficient methods for the synthesis of 4-methyl-2-propylpyridine. While traditional methods have been established, the drive towards greener chemical processes necessitates the exploration of new catalytic systems and reaction pathways. A primary goal will be to minimize waste, reduce energy consumption, and utilize renewable feedstocks.

Key areas of investigation will include:

Catalyst Development: The design of novel heterogeneous and homogeneous catalysts for the construction of the substituted pyridine (B92270) ring. This includes exploring earth-abundant metal catalysts as alternatives to precious metals.

Biocatalysis: The use of enzymes or whole-cell systems to catalyze the formation of the this compound scaffold, offering high selectivity under mild reaction conditions.

Flow Chemistry: The application of continuous flow technologies to the synthesis of this compound, which can offer improved safety, scalability, and process control compared to traditional batch methods.

A comparative overview of potential sustainable synthesis strategies is presented in Table 1.

| Synthesis Strategy | Potential Advantages | Research Focus |

| Novel Catalysis | Higher efficiency, lower catalyst loading, use of non-precious metals. | Development of catalysts based on iron, copper, or nickel. |

| One-Pot Reactions | Reduced workup steps, time and resource efficiency. | Designing multi-step reactions in a single vessel. |

| Biocatalysis | High chemo-, regio-, and stereoselectivity; mild conditions. | Engineering enzymes for specific pyridine synthesis. |

| Flow Chemistry | Enhanced safety, scalability, and reproducibility. | Optimization of reaction conditions in continuous flow reactors. |

Exploration of Unprecedented Reactivity Patterns and Selectivities

While the fundamental reactivity of pyridines is well-understood, the specific substitution pattern of this compound offers opportunities to explore unique reactivity and selectivity. Future research will aim to exploit the electronic and steric effects of the methyl and propyl groups to achieve novel chemical transformations.

Emerging trends in this area include:

C-H Functionalization: The direct functionalization of the C-H bonds of the pyridine ring and the alkyl substituents. This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to complex derivatives.

Asymmetric Catalysis: The development of catalytic methods for the enantioselective functionalization of the propyl group, leading to the synthesis of chiral this compound derivatives with potential applications in medicinal chemistry and materials science.

Photoredox Catalysis: The use of visible light-driven catalytic cycles to enable new bond formations and functional group interconversions at the this compound core.